Structural Fidelity for Exact Co-Elution with M1 Metabolite
rac-2-Despiperidyl-2-amino Repaglinide-d5 is the direct deuterated analogue of the M1 metabolite (2-Despiperidyl-2-amino Repaglinide), which is formed via CYP3A4-mediated N-dealkylation and loss of the piperidine ring [1]. This structural identity ensures identical chromatographic retention and ionization behavior. In contrast, the parent drug internal standard repaglinide-d5 retains the intact piperidine ring and demonstrates a different retention time and ionization efficiency in reversed-phase LC conditions [2].
| Evidence Dimension | Structural match to target analyte |
|---|---|
| Target Compound Data | Exact match (deuterated M1, piperidine ring absent) |
| Comparator Or Baseline | Repaglinide-d5 (parent drug, piperidine ring present) |
| Quantified Difference | Chromatographic retention time shift (qualitative) |
| Conditions | Reversed-phase LC-MS/MS analysis of biological samples |
Why This Matters
An exact structural match ensures consistent matrix effect compensation and ionization efficiency, which are critical for meeting the ±15% accuracy and precision criteria mandated by bioanalytical method validation guidelines.
- [1] Bidstrup, T. B., et al. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. Br. J. Clin. Pharmacol., 2003, 56(3): 305-314. View Source
- [2] Coompo Research Chemicals. rac-2-Despiperidyl-2-amino Repaglinide-d5. Product C221878. View Source
